4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate
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Overview
Description
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is an organic compound known for its broad-spectrum activity in various scientific applications. This compound is a mono-carbonyl analog of curcumin and has shown significant potential in anti-cancer and anti-angiogenesis activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate involves the reaction of 4-piperidone with 2-fluorobenzaldehyde under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer properties and its ability to inhibit angiogenesis.
Medicine: Investigated for its pharmacokinetics and metabolism in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit the migration of endothelial cells, thereby preventing angiogenesis. The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound from which 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is derived.
Other Mono-Carbonyl Analogs: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
This compound stands out due to its enhanced solubility and stability compared to curcumin. It also exhibits higher potency in anti-cancer and anti-angiogenesis activities .
Properties
CAS No. |
342808-41-7 |
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Molecular Formula |
C21H19F2NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
acetic acid;3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H15F2NO.C2H4O2/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;1-2(3)4/h1-10,22H,11-12H2;1H3,(H,3,4) |
InChI Key |
UWAXBUJMNNKCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |
Origin of Product |
United States |
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